Lipophilicity (LogP) of 3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole vs. the Parent Phenyl Analog
The 4-fluorophenyl substituted derivative (CAS 62474-26-4) has a calculated LogP of 3.70240, which is higher than the unsubstituted phenyl analog 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole (CAS 1208-05-5) with a LogP of 3.56330 . This difference of +0.139 log units indicates a measurable increase in lipophilicity attributable to the fluorine substitution .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3.70240 |
| Comparator Or Baseline | 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole (LogP 3.56330) |
| Quantified Difference | +0.13910 log units (approx. 3.9% increase) |
| Conditions | Calculated LogP using standard computational method (data from ChemSrc and Molbase) |
Why This Matters
Increased lipophilicity can influence membrane permeability and non-specific binding, making this compound a better candidate for applications requiring higher logD values, such as CNS drug discovery.
